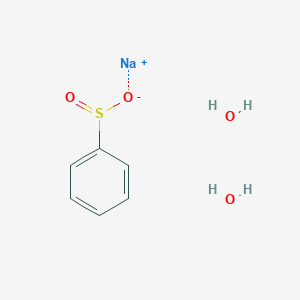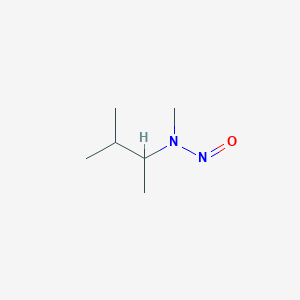
Nickel chloride hexahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel(II) chloride hexahydrate is a hydrated nickel salt. Its crystals were monoclinc and crystal structure was investigated by X-ray single crystal method.
Nickel(II) chloride hexahydrate is a hydrated nickel salt. Its crystals were monoclinic and structure was investigated by X-ray single crystal method.
Nickel chloride hexahydrate is a hydrate of nickel chloride containing nickel (in the +2 oxidation state), chloride and water moeities in the ratio 1:2:6. It has a role as a sensitiser. It contains a nickel dichloride.
作用機序
Target of Action
Nickel chloride hexahydrate (NiCl2·6H2O) is primarily used in electroplating and as a catalyst for various organic conversions . It serves as a source of nickel ions for cell culture and toxicological studies . The compound’s primary targets are therefore the chemical reactions it catalyzes and the biological systems it interacts with.
Mode of Action
This compound interacts with its targets by serving as a catalyst in various chemical reactions. For instance, it can act as a reducing agent for alkenes, alkynes, and organic halides when combined with lithium aluminum hydride . It can also cleave N-O bonds and open epoxides . In biological systems, it provides a source of nickel ions, which can block ion channel activity .
Biochemical Pathways
This compound affects several biochemical pathways. For instance, it plays a role in the synthesis of tetra-substituted pyrrole derivatives . It can also convert tetrahydropyranyl (THP) and tert-butyldimethylsilyl (TBS) ethers to their corresponding hydroxyl compounds . These reactions indicate that the compound has a significant impact on sulfur, amino acids, and nitrogen metabolisms .
Pharmacokinetics
It is known to be soluble in water , which suggests that it can be readily absorbed and distributed in aqueous environments. Its impact on bioavailability would depend on factors such as concentration, exposure duration, and the specific biological or chemical system involved.
Result of Action
The action of this compound results in various molecular and cellular effects. For example, it can catalyze the formation of a variety of nickel coordination complexes . In biological systems, it can cause genetic defects, cancer by inhalation, damage to the unborn child, and damage to organs through prolonged or repeated exposure . It can also cause allergy or asthma symptoms or breathing difficulties if inhaled .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that its action can be affected by the presence and concentration of water in the environment. Additionally, it is known to be very toxic to aquatic life with long-lasting effects , indicating that its presence in aquatic environments can have significant ecological impacts.
生化学分析
Biochemical Properties
Nickel chloride hexahydrate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the key interactions is with urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. Nickel ions from this compound act as essential cofactors for urease, facilitating its catalytic activity . Additionally, this compound can interact with other metalloenzymes, such as hydrogenases and carbon monoxide dehydrogenases, where nickel ions are crucial for their function . These interactions often involve the coordination of nickel ions with histidine residues in the active sites of the enzymes, stabilizing their structure and enhancing their catalytic efficiency.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been shown to induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS) and subsequent activation of stress response pathways . This can result in alterations in gene expression, particularly genes involved in antioxidant defense and apoptosis. Moreover, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding of nickel ions to biomolecules, such as proteins and nucleic acids. Nickel ions can form coordination complexes with amino acid residues, particularly histidine, cysteine, and aspartate, in proteins, altering their structure and function . This can lead to enzyme inhibition or activation, depending on the specific protein and the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and DNA, potentially causing changes in chromatin structure and transcriptional activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider in experimental designs. This compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its gradual degradation . In in vitro studies, the long-term effects of this compound on cellular function have been observed, including sustained oxidative stress and chronic activation of stress response pathways . In in vivo studies, the temporal effects may vary depending on the dosage and duration of exposure, with potential long-term impacts on organ function and overall health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal toxic effects, but as the dosage increases, the risk of adverse effects also rises. In animal studies, high doses of this compound have been associated with toxic effects, including nephrotoxicity, hepatotoxicity, and teratogenic effects . Threshold effects have been observed, where certain dosages lead to significant changes in physiological and biochemical parameters, such as increased oxidative stress, inflammation, and tissue damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. One of the key pathways is the sulfur metabolism pathway, where nickel ions can influence the activity of enzymes involved in the synthesis and degradation of sulfur-containing compounds . Additionally, this compound can affect amino acid metabolism, particularly the metabolism of histidine and methionine, by interacting with enzymes that catalyze their conversion . These interactions can lead to changes in metabolic flux and the levels of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Nickel ions can be transported across cell membranes by metal ion transporters, such as divalent metal transporter 1 (DMT1) and zinc transporter (ZIP) family proteins . Once inside the cell, nickel ions can bind to intracellular proteins, such as metallothioneins, which help regulate their distribution and prevent toxicity . The localization and accumulation of this compound can vary depending on the cell type and the presence of specific transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Nickel ions can be targeted to specific cellular compartments, such as the mitochondria, nucleus, and endoplasmic reticulum, where they can exert their effects . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct nickel-binding proteins to these compartments, influencing their localization and activity . The accumulation of nickel ions in specific organelles can lead to localized effects, such as mitochondrial dysfunction and altered gene expression in the nucleus.
特性
CAS番号 |
7791-20-0 |
|---|---|
分子式 |
Cl2H2NiO |
分子量 |
147.61 g/mol |
IUPAC名 |
nickel(2+);dichloride;hydrate |
InChI |
InChI=1S/2ClH.Ni.H2O/h2*1H;;1H2/q;;+2;/p-2 |
InChIキー |
HGGYAQHDNDUIIQ-UHFFFAOYSA-L |
SMILES |
O.O.O.O.O.O.Cl[Ni]Cl |
正規SMILES |
O.[Cl-].[Cl-].[Ni+2] |
ピクトグラム |
Acute Toxic; Irritant; Health Hazard |
関連するCAS |
7718-54-9 (Parent) |
同義語 |
nickel chloride nickel chloride dihydrate nickel chloride hemihydrate nickel chloride heptahydrate nickel chloride hexahydrate nickel chloride hydrate nickel chloride monohydrate nickel chloride monohydroxide nickel chloride tetrahydrate nickel chloride trihydroxide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2,5-Di(propan-2-yl)-1,4-dioxaspiro[2.2]pentane](/img/structure/B148027.png)

